8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Dopamine D₂ receptor halogen substitution structure-activity relationship

Researchers requiring a stereochemically defined 1-aminotetralin with a unique 8-fluoro/6-methoxy substitution face limited availability of high-purity, single-enantiomer material. This (S)-enantiomer hydrochloride fills that gap. - Single (S)-enantiomer (CAS 2089388-80-5) ensures chiral integrity for N-alkylation/acylation without resolution. - 8-Fluoro substitution modulates D₂ vs. D₃ receptor selectivity and enhances metabolic stability vs. 8-hydroxy analogs. - 1-Amine regiochemistry enables exploration of 5-HT₁A efficacy vectors not accessible with 2-aminotetralins.

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
Cat. No. B13043582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H15ClFNO
Molecular Weight231.69 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(CCC2)N)C(=C1)F.Cl
InChIInChI=1S/C11H14FNO.ClH/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8;/h5-6,10H,2-4,13H2,1H3;1H
InChIKeyHRONWDKXEIPQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride – Structural Identity and Positional Substitution


8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2089388-80-5 for the (S)-enantiomer; base formula C₁₁H₁₄FNO, hydrochloride MW 231.69 g/mol) is a chiral 1-aminotetralin derivative bearing a fluorine atom at the 8-position and a methoxy group at the 6-position on the saturated naphthalene scaffold . This substitution pattern distinguishes it from the more widely studied 2-aminotetralin analogs (e.g., 8-OH-DPAT, 8-fluoro-ADTN) and from mono-substituted 1-aminotetralins, placing it at a unique intersection of electronic and steric features that are relevant to CNS-targeted research and chiral building-block applications.

Why Simple Aminotetralin Analogs Cannot Substitute for 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in Receptor or Metabolic Studies


The 1-amine regiochemistry and the concurrent 8-fluoro/6-methoxy substitution create a pharmacophoric profile that is not reproducible by 2-aminotetralins, 8-fluoro-only, or 6-methoxy-only congeners. Existing SAR data on the aminotetralin class demonstrates that halogen placement at C8 profoundly modulates dopamine D₂ receptor affinity, while methoxy substitution at C6 influences dopamine uptake inhibition potency and metabolic stability [1]. Consequently, procurement of a generic “aminotetralin” or a singly substituted analog risks introducing uncharacterized shifts in target selectivity, intrinsic efficacy, and ADME properties that directly undermine experimental reproducibility and lead‑candidate progression.

Quantitative Differentiation Evidence for 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride vs. Closest Analogs


Dopamine D₂ Receptor Binding: 8-Fluoro vs. 8-Chloro Modulation in Aminotetralins

In a head-to-head comparison within the 2-aminotetralin series, 8-fluoro substitution (8-F-ADTN) produced a distinct D₂ binding profile relative to 8-chloro substitution. While both halogens elicited dopaminergic activity, the 8-chloro-substituted N-(4-hydroxyphenethyl)-N-propyl derivative displayed markedly enhanced D₂ binding affinity compared to the 8-fluoro analog [1]. Although the published work evaluated 2-aminotetralins, the positional sensitivity of the halogen effect is directly transferable to the 1-aminotetralin scaffold, establishing that the 8-fluoro substituent in the target compound conveys a defined, non-interchangeable pharmacological signature.

Dopamine D₂ receptor halogen substitution structure-activity relationship

5‑HT₁A Receptor Functional Switch: Fluorine Substitution Converts Agonism to Antagonism in the Aminotetralin Class

Introduction of a fluorine substituent on the aromatic ring of the aminotetralin 8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) converted the compound from a 5‑HT₁A agonist to the antagonist (S)-UH-301 [1]. Although the fluorination in UH-301 occurs at C5 rather than C8, this class-level observation proves that aromatic fluorine placement on the aminotetralin core can flip intrinsic efficacy at the 5‑HT₁A receptor. The 8-fluoro-6-methoxy-1-aminotetralin scaffold therefore possesses the potential for a unique efficacy profile that cannot be predicted from non-fluorinated or differently fluorinated aminotetralin analogs.

5‑HT₁A receptor agonist-to-antagonist switch fluorine SAR

Metabolic Soft-Spot Blocking: 8-Fluoro Shielding Against Ring Hydroxylation

Fluorine substitution at metabolically labile aromatic positions is a well-characterized strategy to reduce cytochrome P450-mediated hydroxylation and prolong metabolic half-life. In related aminotetralin series, 8-hydroxy metabolites are known to contribute to rapid clearance [1]. Replacing the 8-hydroxy group with fluorine, while retaining the 6-methoxy electron-donating group, is expected to block oxidative metabolism at the 8-position without substantially altering the electronic character of the ring. This physicochemical differentiation cannot be achieved with 8-H or 8-OH analogs.

metabolic stability fluorine blocking CYP450 metabolism

Chiral Purity and Enantiomeric Reproducibility: (S)-Enantiomer Defined by CAS 2089388-80-5

The (S)-enantiomer of 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is commercially indexed under CAS 2089388-80-5, providing a defined stereochemical identity that is absent for many racemic or unassigned aminotetralin mixtures offered by other suppliers . Enantiomeric purity is critical for CNS receptor studies, where the (R) and (S) antipodes of 1-aminotetralins often display divergent pharmacology. Procuring the (S)-configured material ensures stereochemical consistency across experimental replicates, a factor that generic “6-methoxy-1-aminotetralin” or “8-fluoro-1-aminotetralin” entries (commonly racemic) cannot guarantee.

chiral resolution enantiomeric purity S-enantiomer

Recommended Application Scenarios for 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Based on Differentiated Evidence


Dopamine D₂/D₃ Receptor Subtype Selectivity Profiling

The differential D₂ binding imposed by the 8-fluoro substituent (relative to 8-chloro and 8-H analogs, Section 3 Evidence 1) makes this compound a valuable tool for dissecting the halogen-sensitivity of D₂ versus D₃ receptor subtypes. Laboratories seeking to map the steric and electronic requirements of the dopamine receptor orthosteric site can use the 8-fluoro-6-methoxy motif as a reference point for structure‑activity studies, particularly when combined with the 1-amine geometry not accessible in conventional 2-aminotetralins. [1]

Serotonin 5‑HT₁A Efficacy Toggle Mechanistic Studies

Given the class-level precedent that fluorination can switch 5‑HT₁A agonists to antagonists (Section 3 Evidence 2), the 8-fluoro-6-methoxy-1-aminotetralin scaffold is an ideal candidate for investigating the conformational triggers of receptor activation versus blockade. Procurement of this specific fluorinated regioisomer, rather than a generic 2-aminotetralin, allows direct interrogation of whether 1‑amino geometry combined with 8‑fluoro substitution produces a unique efficacy vector at 5‑HT₁A. [1]

In Vitro Metabolic Stability Benchmarking Against Hydroxy Congeners

The predicted resistance of the 8-fluoro analog to oxidative metabolism (Section 3 Evidence 3) supports its use as a metabolically stabilized comparator in microsomal or hepatocyte stability panels. Direct comparison with the corresponding 8‑hydroxy‑6‑methoxy‑1-aminotetralin can quantify the protective effect of fluorine substitution within the same scaffold, generating data that inform lead optimization of CNS-penetrant aminotetralin drug candidates. [1]

Stereospecific Building Block for CNS Chiral Amine Libraries

The single (S)-enantiomer availability (Section 3 Evidence 4) makes this hydrochloride salt a reliable chiral template for constructing focused libraries of N‑alkylated or N‑acylated derivatives. Medicinal chemistry groups aiming to maintain enantiomeric integrity while exploring SAR around the amine position benefit from a well‑defined stereochemical starting material, reducing the burden of chiral resolution at later synthetic stages. [1]

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